molecular formula C14H19N3O4 B14597482 5-Nitro-N-octanoylpyridine-3-carboxamide CAS No. 59290-50-5

5-Nitro-N-octanoylpyridine-3-carboxamide

Cat. No.: B14597482
CAS No.: 59290-50-5
M. Wt: 293.32 g/mol
InChI Key: RZZSEMBTNOJFCP-UHFFFAOYSA-N
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Description

5-Nitro-N-octanoylpyridine-3-carboxamide is a synthetic organic compound with the molecular formula C 14 H 19 N 3 O 4 and a molecular weight of 293.318 g/mol . This pyridine derivative is provided as a high-purity solid for research applications. As a functionalized pyridine carboxamide, this compound serves as a valuable intermediate in medicinal chemistry and drug discovery research. Pyridine-based scaffolds are recognized in pharmaceutical development for their ability to act as hydrogen bond donors and acceptors, which can be instrumental in designing molecules that interact with biological targets . The structure features a nitro group and an octanoyl chain, offering multiple sites for further chemical modification. Researchers can utilize this compound in constructing more complex molecules, studying structure-activity relationships (SAR), or exploring new chemical spaces in library synthesis. Compounds with the pyridine carboxamide structure have been investigated in various research contexts, including the discovery of agents with antiplasmodial activity . This highlights the relevance of such chemical architectures in developing therapeutics for diseases like malaria. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use.

Properties

CAS No.

59290-50-5

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

5-nitro-N-octanoylpyridine-3-carboxamide

InChI

InChI=1S/C14H19N3O4/c1-2-3-4-5-6-7-13(18)16-14(19)11-8-12(17(20)21)10-15-9-11/h8-10H,2-7H2,1H3,(H,16,18,19)

InChI Key

RZZSEMBTNOJFCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(=O)C1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-octanoylpyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by acylation. One common method is the nitration of pyridine-3-carboxamide using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitropyridine-3-carboxamide is then subjected to acylation with octanoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-octanoylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

    Reduction: 5-Amino-N-octanoylpyridine-3-carboxamide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: Octanoic acid and 5-nitropyridine-3-carboxamide.

Scientific Research Applications

5-Nitro-N-octanoylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can generate reactive nitrogen species.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-N-octanoylpyridine-3-carboxamide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-Nitro-N-octanoylpyridine-3-carboxamide but differ in substituents, leading to varied properties:

Compound Name Molecular Formula Substituents (Pyridine Positions) Molecular Weight (g/mol) Solubility (mg/mL) Key Applications
This compound C₁₄H₁₇N₃O₄ 5-NO₂, 3-CONH-C₇H₁₅ 291.31 0.12 (DMSO) Drug intermediate, agrochemical research
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide C₇H₇IN₂O₂ 2-OH, 5-I, 3-CONH₂ 278.05 1.8 (Water) Radiopharmaceuticals, chelating agents
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide C₁₂H₁₈N₄O 6-NH₂, 5-pyrrolidinyl, 3-CONHCH₃ 246.30 5.6 (Ethanol) Kinase inhibition, neurological research

Functional Group Impact

  • Nitro Group (5-NO₂): Enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. This contrasts with N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, where the electron-donating hydroxyl group and bulky iodine reduce ring reactivity .
  • Octanoyl Chain (C₇H₁₅): Increases lipophilicity (logP ≈ 2.8), improving membrane permeability compared to 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide, which has a polar pyrrolidinyl group (logP ≈ 0.9) .

Research Findings and Trends

  • Bioactivity: Nitro-substituted pyridines often exhibit antimicrobial properties, but the octanoyl chain in this compound may reduce aqueous solubility, limiting bioavailability compared to smaller analogues .
  • Synthetic Flexibility: The pyrrolidinyl group in 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide allows for stereochemical modifications, a feature absent in the target compound’s linear octanoyl chain .

Q & A

Q. How can computational modeling guide the optimization of reaction conditions?

  • Answer :
  • Reaction Kinetics Simulation : Software like Gaussian models transition states to predict rate-limiting steps.
  • Solvent Effect Analysis : COSMO-RS predicts solvent polarity impacts on reaction equilibria .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data (e.g., varying IC₅₀ values)?

  • Answer :
  • Assay Variability : Standardize enzyme sources (e.g., human vs. bovine AChE) and buffer conditions (pH, ionic strength).
  • Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .

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